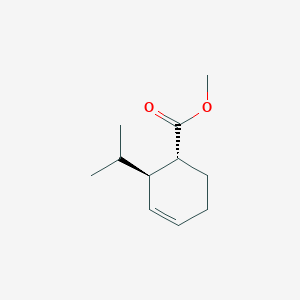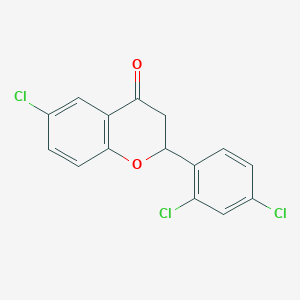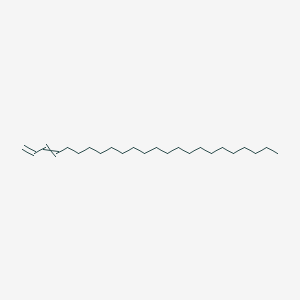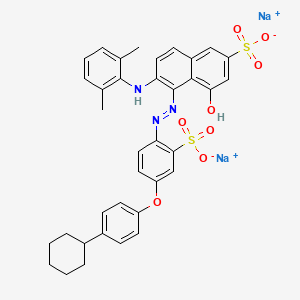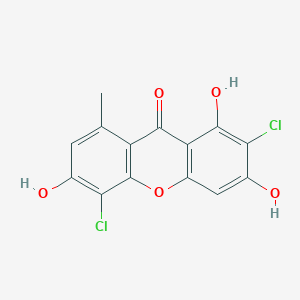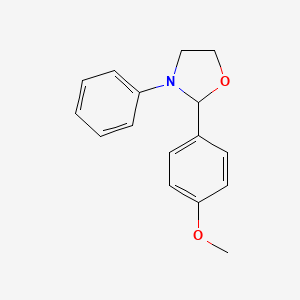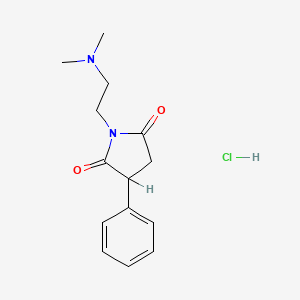
N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride: is a chemical compound with a complex structure that includes a dimethylaminoethyl group, a phenyl group, and a succinimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride typically involves the reaction of 2-phenylsuccinimide with N-(2-chloroethyl)dimethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: It may be used as a building block for designing drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl and succinimide groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
Comparison: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride is unique due to the presence of both the phenyl and succinimide groups, which are not found in the similar compounds listed above. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
74247-10-2 |
|---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-15(2)8-9-16-13(17)10-12(14(16)18)11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H |
InChI Key |
GTTJUAFZFBZCST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)CC(C1=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


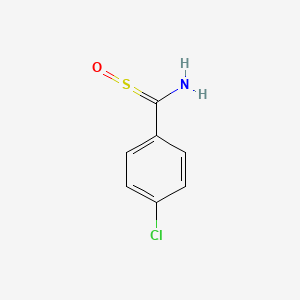
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
